3,5-Bis(acetyloxy)benzoyl chloride

描述

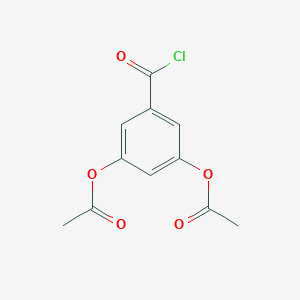

Structure

3D Structure

属性

IUPAC Name |

(3-acetyloxy-5-carbonochloridoylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO5/c1-6(13)16-9-3-8(11(12)15)4-10(5-9)17-7(2)14/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBUFKRWGXGPEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1)C(=O)Cl)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463805 | |

| Record name | 3,5-DIACETOXYBENZOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39192-49-9 | |

| Record name | 3,5-DIACETOXYBENZOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-acetyloxy-5-carbonochloridoylphenyl) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 3,5 Bis Acetyloxy Benzoyl Chloride

General Acyl Chloride Reactivity in Organic Transformations

Acyl chlorides are characterized by a carbonyl group bonded to a chlorine atom. The high electronegativity of both the oxygen and chlorine atoms renders the carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack. Their reactivity makes them valuable intermediates for the synthesis of esters, amides, and other carbonyl compounds.

Nucleophilic Acyl Substitution Mechanisms

The hallmark reaction of acyl chlorides is nucleophilic acyl substitution. researchgate.netnih.gov This process is not a single-step displacement like the SN2 reaction, but rather a two-step addition-elimination mechanism. researchgate.net

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate with a negative charge on the oxygen atom. pearson.com

Elimination of the Leaving Group: The tetrahedral intermediate is transient. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond, and in the process, the chloride ion, an excellent leaving group, is expelled. researchgate.net

Solvolytic Reaction Pathways of Substituted Benzoyl Chlorides

Solvolysis, a reaction in which the solvent acts as the nucleophile, is a powerful tool for probing the mechanisms of nucleophilic substitution. For substituted benzoyl chlorides, solvolysis reactions can proceed through a spectrum of mechanisms, primarily categorized as associative (SN2-like) and dissociative (SN1-like). The dominant pathway is highly sensitive to the electronic nature of the substituents on the benzene (B151609) ring and the properties of the solvent.

The 3,5-bis(acetyloxy) substituents on the benzoyl chloride are expected to be electron-withdrawing due to the inductive effect of the acetate (B1210297) groups. In the meta position, the resonance-donating effect of the oxygen lone pairs does not extend to the carbonyl group, making the inductive effect dominant. This electron withdrawal will destabilize the formation of a positive charge on the carbonyl carbon (a benzoyl cation), suggesting that a dissociative SN1-like pathway is less likely compared to benzoyl chlorides with electron-donating substituents.

Kinetic and Activation Parameter Studies

Kinetic studies of the solvolysis of various substituted benzoyl chlorides have been instrumental in elucidating their reaction mechanisms. By measuring reaction rates under different conditions, researchers can determine activation parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation, which provide insights into the transition state of the rate-determining step.

For a dissociative SN1 mechanism, the rate-determining step is the unimolecular ionization of the benzoyl chloride to form a benzoyl cation intermediate. This process typically has a low entropy of activation. Conversely, an associative SN2 mechanism involves the bimolecular attack of a solvent molecule in the rate-determining step, which is characterized by a more negative entropy of activation due to the ordering of the solvent molecule in the transition state.

While no specific kinetic data for 3,5-bis(acetyloxy)benzoyl chloride is available, the table below presents data for the solvolysis of p-methoxybenzoyl chloride in formic acid, illustrating how such data is used. The electron-donating p-methoxy group is known to favor a more dissociative pathway.

| Temperature (°C) | Rate Constant (k/s⁻¹) |

|---|---|

| 5.0 | 1.55 x 10⁻⁵ |

| 15.0 | 6.46 x 10⁻⁵ |

| 25.0 | 2.45 x 10⁻⁴ |

| 35.0 | 8.11 x 10⁻⁴ |

Table 1: Rate constants for the solvolysis of p-methoxybenzoyl chloride in formic acid at various temperatures. This data is for an analogous compound and is presented for illustrative purposes.

For this compound, the strong electron-withdrawing nature of the substituents would likely lead to a mechanism with a high degree of associative character. Kinetic studies would be expected to show a significant dependence on the nucleophilicity of the solvent and a negative entropy of activation.

Characterization of Cationic Intermediates

In the SN1 pathway, a key intermediate is the acylium or benzoyl cation (C₆H₅CO⁺). The stability of this cation is crucial for the feasibility of this mechanism. Electron-donating groups on the benzene ring stabilize this intermediate through resonance and inductive effects, thus promoting the SN1 pathway. Conversely, electron-withdrawing groups, such as the 3,5-bis(acetyloxy) groups, would strongly destabilize the benzoyl cation, making the SN1 pathway energetically unfavorable.

The existence of benzoyl cation intermediates has been demonstrated through trapping experiments. For instance, in weakly nucleophilic solvents like hexafluoroisopropanol, the benzoyl cation generated from the solvolysis of some substituted benzoyl chlorides has been trapped by electron-rich aromatic compounds like 1,3,5-trimethoxybenzene.

| Substrate | Trapping Agent | Solvent | Result |

|---|---|---|---|

| Benzoyl chloride | 1,3,5-Trimethoxybenzene | 100% Hexafluoroisopropanol | Trapping of benzoyl cation observed |

| p-Methoxybenzoyl chloride | - | Aqueous solvents | Proceeds via cationic intermediate |

Table 2: Examples of studies indicating cationic intermediates in the solvolysis of substituted benzoyl chlorides. This data is for analogous compounds and is presented for illustrative purposes.

Given the predicted electronic effect of the 3,5-bis(acetyloxy) groups, it is highly improbable that the solvolysis of this compound would proceed through a free benzoyl cation intermediate.

Solvent Effects on Reaction Mechanisms

The choice of solvent has a profound impact on the solvolysis mechanism of benzoyl chlorides. Solvent properties such as ionizing power (polarity) and nucleophilicity play competing roles.

Ionizing Power: Highly polar, non-nucleophilic solvents, such as hexafluoroisopropanol (HFIP), are effective at stabilizing ionic intermediates. They therefore favor the dissociative SN1 pathway.

Nucleophilicity: More nucleophilic solvents, such as aqueous ethanol (B145695) or acetic acid, can participate in the reaction as nucleophiles, promoting the associative SN2 pathway.

The Grunwald-Winstein equation is often used to correlate solvolysis rates with solvent properties and can help to dissect the contributions of the associative and dissociative pathways. Studies on various substituted benzoyl chlorides have shown a spectrum of mechanisms. For instance, p-nitrobenzoyl chloride, with its strongly electron-withdrawing nitro group, reacts via an associative mechanism even in less nucleophilic solvents. Conversely, p-methoxybenzoyl chloride shows a greater tendency towards a dissociative mechanism, especially in highly ionizing solvents.

For this compound, it is anticipated that its solvolysis would be highly sensitive to the nucleophilicity of the solvent. In solvents of low nucleophilicity, the reaction would likely be very slow. In more nucleophilic solvents, an associative SN2-like mechanism is expected to be the dominant pathway.

The table below shows the effect of the solvent on the solvolysis rate constant for benzoyl chloride, illustrating the interplay of solvent properties.

| Solvent | Rate Constant (k/s⁻¹) at 25 °C | General Mechanism |

|---|---|---|

| 97% Hexafluoroisopropanol-water | - | Cationic channel is dominant |

| Formic Acid | - | SN2 character |

| Acetic Acid | - | SN2 character |

| Ethanol | - | Associative mechanism |

Table 3: Influence of solvent on the solvolysis of benzoyl chloride. This data is for an analogous compound and is presented for illustrative purposes.

Role of 3,5 Bis Acetyloxy Benzoyl Chloride in Advanced Synthetic Applications

Applications in Polymer Science and Macromolecular Engineering

The structure of 3,5-bis(acetyloxy)benzoyl chloride is particularly amenable to the construction of non-linear polymers. The single acyl chloride function provides a reactive site for polymerization or attachment, while the two acetoxy groups can be hydrolyzed to yield hydroxyl groups, offering further points for branching or functionalization.

Integration as a Monomeric Unit in Polymerization

The compound's architecture, with one reactive group and two latent reactive groups, categorizes it as an AB₂-type monomer. This class of monomers is fundamental to the synthesis of dendritic and hyperbranched polymers through step-growth polymerization.

While direct polycondensation of this compound as a sole AB₂ monomer to form hyperbranched polyesters is theoretically plausible, its more documented application lies in the synthesis of more complex structures like hyperbranched polyester-amides. In these syntheses, the acyl chloride can react with amine functionalities of another monomer. For instance, the reaction of an amino-functionalized AB₂ monomer with an acyl chloride can lead to the formation of an amide linkage, building a hyperbranched structure. The acetoxy groups on the benzoyl chloride moiety can be carried through the polymerization and later hydrolyzed to reveal hydroxyl groups, which can be used for further reactions or to modify the polymer's properties, such as solubility.

The synthesis of hyperbranched polymers from AB₂ monomers typically proceeds via a one-pot reaction, leading to structures with a high density of functional end groups and distinct rheological and solubility characteristics compared to their linear analogues.

A notable application of this compound is in the creation of core molecules for star-shaped polymers. In this "core-first" approach, a multifunctional molecule acts as the central point from which multiple polymer arms radiate.

Research has demonstrated that 3,5-diacetoxybenzoyl chloride can be reacted with difunctional nucleophiles, such as silylated diamines (e.g., N,N'-bis(trimethylsilyl)piperazine), to form a tetrafunctional core molecule. acs.org This reaction proceeds via the acylation of the two amine groups by two molecules of the benzoyl chloride, resulting in a central unit bearing four acetoxy groups. These acetoxy groups can then be hydrolyzed to hydroxyls, which in turn can initiate the polymerization of monomers like lactide or caprolactone (B156226) to grow the polymer arms, thus forming a four-arm star polymer.

This methodology has been employed to create "star centers" which are then used in subsequent polycondensation reactions to yield hyperbranched star polymers. acs.org The reaction between 3,5-diacetoxybenzoyl chloride and diamines produces acetylated tetraphenols that serve as these central hubs for building complex, highly branched structures. acs.org The characteristics of the resulting star polymer can be controlled by the feed ratio of the "star center" to the monomer being polymerized for the arms. acs.org

Table 1: Synthesis of a Tetrafunctional Core from this compound

| Reactant 1 | Reactant 2 | Resulting Core Structure | Number of Functional Groups | Reference |

|---|---|---|---|---|

| This compound | N,N'-Bis(trimethylsilyl)piperazine | N,N'-Bis(3,5-diacetoxybenzoyl)piperazine | 4 (acetoxy groups) | acs.org |

End-Group Modification in Polymer Synthesis

The high reactivity of the acyl chloride group makes this compound a candidate for the functionalization of polymer chain ends. This post-polymerization modification can be used to introduce specific functionalities or to alter the properties of the final material.

Polymers synthesized via methods that leave a reactive nucleophilic group at the chain end, such as a hydroxyl or an amino group, can be functionalized using this compound. The acyl chloride will readily react with these end-groups to form a stable ester or amide linkage, respectively. This effectively caps (B75204) the polymer chain with a 3,5-diacetoxyphenyl group.

This technique is a powerful tool for introducing desired functionalities in a controlled manner. nih.gov For example, polymers prepared by living polymerization techniques often have well-defined end-groups that can be quantitatively converted using reactive small molecules like acyl chlorides. nih.govnih.gov The two acetoxy groups introduced by this end-capping can then be hydrolyzed to dihydroxyl functionality, providing a route to telechelic polymers with two hydroxyl groups at one end. These diol-terminated polymers can be used as macroinitiators for further polymerization or as building blocks for block copolymers and other complex architectures.

Derivatization Strategies in Analytical Chemistry

In analytical chemistry, derivatization is a common strategy to modify an analyte to make it more suitable for separation and detection, particularly in chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Acylating agents are frequently used to introduce groups that enhance volatility for GC analysis or improve detectability for HPLC with UV or fluorescence detectors.

Given the high reactivity of its acyl chloride group towards nucleophiles such as amines, alcohols, and phenols, this compound can, in principle, be used as a derivatizing agent. The reaction would convert polar, non-volatile analytes into less polar, more volatile esters or amides. The resulting derivatives would also possess a strong chromophore (the benzoyl group), which would be advantageous for UV detection in HPLC. The presence of the two acetoxy groups could be further exploited, for instance, by using a detector that is sensitive to these functionalities or by performing a secondary derivatization at these sites. While specific applications of this compound as a standard derivatization reagent are not widely documented in mainstream analytical literature, its chemical properties make it a plausible candidate for such roles, particularly in research settings for developing new analytical methods.

Principles of Benzoyl Chloride-Mediated Derivatization

Benzoyl chloride and its derivatives, such as this compound, are valuable reagents in analytical chemistry, particularly for enhancing the detection of certain molecules. Derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative. In the context of analysis, this is often done to improve the analyte's properties for separation and detection.

Benzoyl chloride-mediated derivatization operates on the principle of the Schotten-Baumann reaction. chromatographyonline.com This reaction involves the acylation of alcohols, phenols, or amines with an acid chloride, in this case, benzoyl chloride, typically in the presence of a base. The base neutralizes the hydrogen chloride gas formed during the reaction, driving the reaction to completion. This process is particularly useful for converting polar analytes into less polar derivatives. The increased hydrophobicity of the derivatized analytes enhances their retention on reversed-phase liquid chromatography columns, a common technique for separating components of a mixture. chromatographyonline.com

Reaction with Amine and Hydroxyl Functional Groups

The reaction is typically carried out in a basic environment to facilitate the reaction and neutralize the hydrochloric acid byproduct. The choice of base and solvent can be optimized to achieve high derivatization yields for specific classes of compounds. rsc.org For instance, the derivatization of biogenic amines has been optimized by carefully selecting factors such as reagent concentration and reaction time. rsc.org

Methodologies for Enhanced Chromatographic Resolution and Detection

The derivatization of polar metabolites with reagents like this compound is a key strategy for improving their analysis by liquid chromatography-mass spectrometry (LC-MS). This approach addresses the challenges associated with the poor retention of polar compounds in reversed-phase chromatography and can significantly enhance the sensitivity and selectivity of the analysis. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

The use of this compound as a derivatizing agent is particularly advantageous in LC-MS/MS applications for targeted metabolomics. nih.govresearchgate.netgeomar.de By converting polar analytes into less polar benzoylated derivatives, their retention on C18 columns is significantly improved, leading to better chromatographic resolution. nih.gov This enhanced separation is critical for distinguishing between structurally similar isomers and reducing matrix effects, which can interfere with accurate quantification. chemrxiv.org

Furthermore, the addition of the benzoyl moiety often improves the ionization efficiency of the analytes in the mass spectrometer's ion source, leading to lower detection limits. chromatographyonline.com For example, a method using benzoyl chloride labeling for 70 neurologically relevant compounds achieved detection limits below 10 nM for most analytes. nih.govresearchgate.netgeomar.de The use of stable isotope-labeled benzoyl chloride (e.g., ¹³C-benzoyl chloride) allows for the generation of internal standards for each analyte, which is crucial for accurate quantification in complex biological matrices. chemrxiv.orgnih.gov This approach has been successfully applied to a wide range of sample types, including rat microdialysate, human cerebrospinal fluid and serum, and fly tissue homogenate and hemolymph. nih.govnih.govresearchgate.netgeomar.de

Applications in Targeted Metabolomic Profiling

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 3,5-diacetoxybenzoyl moiety into various molecular frameworks. Its utility stems from the reactive acyl chloride group, which readily participates in a range of chemical transformations.

Synthesis of Complex Organic Structures

The unique structure of this compound makes it a valuable building block in the synthesis of more complex organic molecules, including those with pharmaceutical and materials science applications.

A key application of this compound is in the synthesis of acetophenone (B1666503) derivatives, which are important intermediates in the production of various pharmaceuticals.

3,5-Diacetoxyacetophenone is synthesized from this compound through a Grignard reaction. chemicalbook.com In a typical procedure, this compound is reacted with a Grignard reagent, such as methylmagnesium chloride, in an appropriate solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com The reaction is often carried out at low temperatures, for instance, -15 °C, under an inert atmosphere to prevent side reactions. chemicalbook.com A catalyst, such as tris(dibenzoylmethanato)iron, can be employed to improve the reaction's efficiency. chemicalbook.com The reaction mixture is subsequently quenched, and the product is extracted and purified. This method can afford 3,5-diacetoxyacetophenone in high yields, with one reported procedure achieving an 87.0% yield. chemicalbook.com This compound serves as a crucial intermediate in the synthesis of pharmaceuticals like Fenoterol and Orciprenaline. chemicalbook.com

Reaction Details for the Synthesis of 3,5-Diacetoxyacetophenone

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield |

|---|

Esterification and Amidation Reactions

The acyl chloride functionality of this compound makes it an excellent acylating agent for esterification and amidation reactions. pearson.comresearchgate.net

Esterification: In esterification, the compound reacts with alcohols to form the corresponding esters. This reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride. pearson.com The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. youtube.com The resulting esters containing the 3,5-diacetoxybenzoyl group can be valuable in various fields, including as intermediates for more complex molecules. A variety of conditions can be employed for these reactions, including the use of catalysts like triphenylphosphine (B44618) oxide with oxalyl chloride or carrying out the reaction at low temperatures. nih.govorganic-chemistry.org

Amidation: Similarly, this compound reacts with primary and secondary amines to form amides. This reaction also follows a nucleophilic acyl substitution pathway. researchgate.netfishersci.it The synthesis of amides is a fundamental transformation in organic chemistry due to the prevalence of the amide bond in pharmaceuticals and biologically active compounds. iajpr.com Modern methods allow for these reactions to occur under mild conditions, for example, by using reagents like lithium bis(trimethylsilyl)amide (LiHMDS) as a nitrogen source at room temperature. nih.gov

Intramolecular Cyclization Reactions in Polycyclic Synthesis

While direct examples of this compound in intramolecular cyclization reactions to form polycyclic systems are not extensively detailed in the provided search results, its derivatives can be precursors to structures that undergo such cyclizations. The functional groups present, particularly after transformation, can participate in ring-forming reactions.

For instance, the acetoxy groups can be hydrolyzed to phenols, and the benzoyl moiety can be further functionalized to create a substrate suitable for intramolecular cyclization. These cyclizations are powerful methods for constructing complex polycyclic and heterocyclic frameworks, which are common in natural products and materials science. beilstein-journals.orgnih.govbeilstein-journals.org Methodologies for intramolecular cyclization are diverse and can be catalyzed by transition metals or proceed through radical pathways. beilstein-journals.orgresearchgate.net For example, palladium-catalyzed intramolecular C-H bond arylation is a known strategy for synthesizing dibenzo[g,p]chrysenes from suitable precursors. researchgate.net The strategic placement of functional groups derived from this compound could facilitate such ring closures, leading to the formation of intricate polycyclic architectures.

Advanced Characterization and Theoretical Studies of 3,5 Bis Acetyloxy Benzoyl Chloride

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 3,5-Bis(acetyloxy)benzoyl chloride, the aromatic protons are expected to show distinct signals. The proton at the C2 position would appear as a triplet, while the two equivalent protons at the C4 and C6 positions would resonate as a doublet. The methyl protons of the two acetyloxy groups would give rise to a sharp singlet. Based on data from related compounds, the aromatic protons would likely appear in the range of 7.0-8.0 ppm, and the methyl protons of the acetyloxy groups would be expected around 2.3 ppm chemicalbook.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbon of the benzoyl chloride, the carbonyl carbons of the acetyloxy groups, the aromatic carbons, and the methyl carbons. By analogy with 3,5-dimethylbenzoic acid and 3,5-dimethoxybenzoic acid, the chemical shifts can be estimated chemicalbook.comrsc.org. The carbonyl carbon of the benzoyl chloride is anticipated to be the most downfield-shifted signal.

A summary of expected and comparative NMR data is presented below:

| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| 3,5-Dimethylbenzoic acid | 2.37 (s, 6H, CH₃), 7.22 (s, 1H, Ar-H), 7.73 (s, 2H, Ar-H) chemicalbook.com | 21.3, 128.9, 130.2, 131.2, 133.9, 138.4, 167.9 rsc.org |

| 3,5-Dimethoxybenzoic acid | 3.87 (s, 6H, OCH₃), 7.16 (d, 1H, Ar-H), 7.63-7.73 (m, 2H, Ar-H) chemicalbook.com | 55.5, 114.4, 120.5, 122.7, 129.6, 130.6, 159.6, 171.8 chemicalbook.com |

| Expected for this compound | ~2.3 (s, 6H, COCH₃), ~7.5 (t, 1H, Ar-H), ~7.9 (d, 2H, Ar-H) | Not available |

Interactive Data Table: Comparative NMR Data You can sort and filter the data by clicking on the column headers.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups of the benzoyl chloride and the ester (acetyloxy) groups, as well as C-O and aromatic C-H stretching vibrations.

Key expected IR absorption bands include:

C=O stretch (benzoyl chloride): A strong band around 1770-1800 cm⁻¹.

C=O stretch (ester): A strong band around 1735-1750 cm⁻¹.

C-O stretch (ester): Bands in the region of 1000-1300 cm⁻¹.

Aromatic C-H stretch: Bands above 3000 cm⁻¹ vscht.cz.

The IR spectrum of the related 3,5-dimethoxybenzoic acid shows characteristic peaks that can be used for comparison researchgate.netresearchgate.net.

| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) for 3,5-Dimethoxybenzoic acid researchgate.netresearchgate.net |

| C=O Stretch (acid) | N/A | ~1700 |

| C=O Stretch (benzoyl chloride) | ~1770-1800 | N/A |

| C=O Stretch (ester) | ~1735-1750 | N/A |

| Aromatic C-H Stretch | >3000 | >3000 |

| C-O Stretch | ~1000-1300 | ~1000-1300 |

Interactive Data Table: Comparative IR Data You can sort and filter the data by clicking on the column headers.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would likely involve the loss of the chlorine atom, the carbonyl group, and the acetyloxy groups, providing further structural evidence. Derivatization with agents like benzoyl chloride is a known technique in mass spectrometry for analyzing certain classes of compounds nih.govnih.gov. The fragmentation of benzoyl chloride itself and its derivatives typically involves the loss of the chlorine atom and the carbonyl group nih.govnist.gov. The mass spectrum of the related 3,5-dimethoxybenzoic acid shows a molecular ion peak and characteristic fragment ions nist.gov.

X-ray Crystallography of Related Derivatives

While a crystal structure for this compound is not publicly available, X-ray crystallography of related compounds, such as derivatives of 3,5-dihydroxybenzoic acid, can provide valuable insights into the molecular geometry and intermolecular interactions that might be expected nih.gov. The planarity of the benzene (B151609) ring and the orientation of the substituent groups are key structural parameters that can be inferred from such studies.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry offers a theoretical framework to complement experimental data, providing a deeper understanding of the electronic structure, stability, and reactivity of this compound.

Quantum Chemical Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for predicting the molecular properties of compounds like this compound. DFT methods can be employed to calculate optimized molecular geometries, vibrational frequencies (for comparison with IR and Raman spectra), and NMR chemical shifts researchgate.netelixirpublishers.comrajpub.comrsc.org.

For instance, DFT calculations on substituted benzoyl chlorides have been used to investigate the effects of substituents on their electronic structure and reactivity. Similar calculations for this compound would involve:

Geometry Optimization: To determine the most stable three-dimensional structure.

Frequency Analysis: To predict the IR and Raman spectra and confirm the nature of the optimized structure as a true minimum on the potential energy surface.

NMR Chemical Shift Calculation: To predict the ¹H and ¹³C NMR spectra, which can be compared with experimental data for structural validation.

These theoretical predictions can guide the interpretation of experimental spectra and provide a more detailed picture of the molecule's properties.

Prediction of Electronic Structure and Reactivity Parameters

The electronic structure of this compound is fundamentally based on the benzoyl chloride framework, which consists of a benzene ring attached to an acyl chloride group (-COCl). wikipedia.org The reactivity of the molecule is largely dictated by the electrophilicity of the carbonyl carbon atom. This electrophilicity is, in turn, modulated by the substituents on the benzene ring.

In the case of this compound, the two acetyloxy (-OCOCH₃) groups at the 3 and 5 positions play a critical role. The acetyloxy group is generally considered to be electron-withdrawing through an inductive effect, which is expected to increase the positive partial charge on the carbonyl carbon. This enhanced electrophilicity makes the molecule more susceptible to nucleophilic attack compared to unsubstituted benzoyl chloride. This effect is in contrast to electron-donating groups, such as the methoxy (B1213986) groups in 3,5-dimethoxybenzoyl chloride, which moderate the electrophilicity of the carbonyl carbon. The electron-withdrawing nature of the substituents in this compound would be more analogous to compounds like 3,5-bis(trifluoromethyl)benzoyl chloride or 3,5-dinitrobenzoyl chloride, which are also highly reactive towards nucleophiles. nih.govnih.gov

Theoretical calculations can quantify these electronic effects by determining parameters such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges. For this compound, these calculations would likely predict a low-lying Lowest Unoccupied Molecular Orbital (LUMO) centered on the acyl chloride group, indicating its high reactivity.

Table 1: Predicted Electronic and Reactivity Parameters

| Parameter | Predicted Value/Characteristic for this compound | Rationale |

|---|---|---|

| Carbonyl Carbon Electrophilicity | High | Inductive electron-withdrawing effect of two acetyloxy groups. |

| LUMO Energy | Low | Concentration of electron-withdrawing groups enhances electrophilic nature. |

| Reactivity towards Nucleophiles | Enhanced | Increased positive partial charge on the carbonyl carbon facilitates attack. |

| Dipole Moment | Significant | Contribution from the polar C=O, C-Cl, and C-O bonds. |

Correlation with Experimental Solvolysis Data

While specific solvolysis data for this compound is not extensively documented, correlations can be drawn from studies on analogous compounds. For instance, research on the solvolysis of 3,4,5-trimethoxybenzoyl chloride and 3,5-dimethoxybenzoyl chloride shows that the introduction of electron-donating methoxy groups at the 3- and 5-positions leads to a reduction in the specific rates of solvolysis. researchgate.net These reactions were found to proceed through a dissociative SN2 or unimolecular pathway. researchgate.net

Given that the acetyloxy groups in this compound are electron-withdrawing, the opposite effect on solvolysis rates would be anticipated. The increased electrophilicity of the carbonyl carbon would likely make the compound more reactive towards solvent molecules acting as nucleophiles. This suggests that the solvolysis of this compound may favor a bimolecular (SN2-like) pathway, where the solvent directly attacks the carbonyl carbon, rather than a unimolecular (SN1-like) pathway involving the formation of an acylium ion intermediate. The rate of reaction would be expected to be faster than that of unsubstituted benzoyl chloride and significantly faster than that of its dimethoxy-substituted counterpart.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular forces of this compound are key to understanding its solid-state properties and behavior in solution.

Conformational analysis of benzoyl chloride itself indicates a preference for a planar conformation. researchgate.net For this compound, the primary conformational flexibility arises from the rotation around the C-O bonds of the acetyloxy substituents. The orientation of these groups relative to the central benzene ring can be described by dihedral angles. Studies of structurally related molecules, such as 3,5-Bis(benzyloxy)benzoic acid, show that the substituent groups can adopt various conformations, such as syn or anti, with respect to the plane of the central ring. researchgate.net In the solid state, the molecule will adopt the conformation that maximizes favorable intermolecular interactions and packing efficiency.

Intermolecular interactions are expected to be governed by a combination of forces. Weak C-H···O interactions involving the hydrogen atoms of the benzene ring and the oxygen atoms of the acetyloxy groups are likely to occur, linking molecules into larger assemblies. researchgate.net Furthermore, dipole-dipole interactions arising from the polar acyl chloride and ester functionalities will contribute significantly to the crystal lattice energy. The potential for these varied interactions suggests a complex supramolecular architecture in the solid state.

Table 2: Conformational and Interactional Properties

| Feature | Description for this compound | Analogous Evidence |

|---|---|---|

| Core Structure Conformation | The benzoyl chloride core is expected to be largely planar. | Benzoyl chloride prefers a planar conformation. researchgate.net |

| Substituent Orientation | The two acetyloxy groups have rotational freedom around the Ar-O bond. | Related structures like 3,5-Bis(benzyloxy)benzoic acid show defined dihedral angles between substituents and the central ring. researchgate.net |

| Primary Intermolecular Forces | Dipole-dipole interactions; weak C-H···O hydrogen bonds. | C-H···O interactions are observed in similar crystal structures. researchgate.net |

| Potential Supramolecular Structure | Formation of chains or sheets in the solid state through intermolecular interactions. | Analogous benzoic acid derivatives form chains via hydrogen bonding. researchgate.net |

常见问题

Q. What are the recommended synthetic pathways for 3,5-Bis(acetyloxy)benzoyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis approach is typically employed, involving chlorination, acetylation, and hydrolysis. For example, analogous benzoyl chlorides (e.g., 3,5-dichlorobenzoyl chloride) are synthesized via side-chain chlorination of aromatic precursors (e.g., m-xylene), followed by hydrolysis and decarbonylation . Key factors affecting yield include:

- Chlorination temperature : Optimal at 80–100°C to minimize side reactions.

- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance regioselectivity.

- Reaction time : Extended reflux (4–6 hours) improves conversion rates .

Single-factor experiments are recommended to optimize parameters, with yields typically reaching ~63% for structurally similar compounds .

| Step | Conditions | Yield |

|---|---|---|

| Chlorination | 80–100°C, AlCl₃ catalyst | ~75% |

| Hydrolysis | H₂O, 60°C, 2 hours | ~85% |

| Decarbonylation | Pd/C, 150°C, inert atmosphere | ~90% |

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm acetyloxy and benzoyl chloride moieties. For example, 3,5-disubstituted benzoyl chlorides exhibit distinct aromatic proton splitting (δ 7.5–8.5 ppm) and carbonyl peaks (δ 165–170 ppm) .

- IR Spectroscopy : Strong C=O stretches (~1770 cm⁻¹ for acetyloxy; ~1760 cm⁻¹ for benzoyl chloride) and C-Cl stretches (~750 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+Na]⁺ peaks) and fragmentation patterns .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>99%) and detects side products .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, sealed goggles, and lab coats. Use N100 respirators in poorly ventilated areas .

- First Aid :

- Skin Contact : Immediately rinse with water and soap for 15 minutes; remove contaminated clothing .

- Eye Exposure : Flush with water for 15 minutes; seek medical attention .

- Inhalation : Move to fresh air; administer oxygen if needed .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations for expected chemical shifts) .

- Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from compound signals.

- Synchrotron XRD : Resolve ambiguous stereochemistry in crystalline derivatives .

- Case Study : For 3,5-difluorobenzoyl chloride, conflicting IR carbonyl peaks were resolved by correlating with X-ray crystallography .

Q. What strategies minimize side-product formation during synthesis?

- Methodological Answer :

- Temperature Control : Maintain chlorination below 100°C to avoid over-chlorination .

- Purification : Use fractional distillation or column chromatography (silica gel, hexane/EtOAc) to isolate the target compound from di-/tri-chlorinated byproducts .

- Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of intermediates .

Q. How does the reactivity of this compound compare to other benzoyl chlorides in nucleophilic substitutions?

- Methodological Answer :

- Electrophilicity : The electron-withdrawing acetyloxy groups increase the electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols compared to non-substituted benzoyl chlorides .

- Steric Effects : Bulky 3,5-substituents may hinder nucleophilic attack, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Kinetic Studies : Second-order rate constants (k₂) for reactions with aniline are ~1.5× higher than for 4-methylbenzoyl chloride .

Q. What computational tools predict the stability and degradation pathways of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model hydrolysis pathways. For example, the Gibbs free energy (ΔG) of hydrolysis in aqueous HCl is −15.2 kJ/mol, indicating spontaneous degradation .

- Molecular Dynamics : Simulate storage stability under varying humidity/temperature conditions .

- QSPR Models : Correlate substituent effects (e.g., Hammett σ values) with shelf-life predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。